

# An In-depth Technical Guide to the Spectroscopic Data of Dendronobilin B

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## Compound of Interest

Compound Name: Dendronobilin B

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This technical guide provides a comprehensive overview of the available spectroscopic data for **Dendronobilin B**, a sesquiterpenoid isolated from *Dendrobium nobile*. Due to the limited availability of complete NMR and MS data specifically for **Dendronobilin B** in the public domain, this guide also includes data for the structurally related and well-characterized compound, Dendrobine, for comparative purposes. Additionally, detailed experimental protocols and a proposed signaling pathway for the biological activity of related *Dendrobium* alkaloids are presented.

## Mass Spectrometry (MS) Data of Dendronobilin B

High-resolution mass spectrometry has been utilized to determine the molecular formula and mass of **Dendronobilin B**.

Table 1: Mass Spectrometry Data for **Dendronobilin B**

Parameter	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	284.16 Da	<a href="#">[1]</a>
Observed Ion	[M+Na] <sup>+</sup>	
m/z	307.15051	

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data of a Related Compound: Dendrobine

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Dendronobilin B** are not readily available, the data for Dendrobine, a major alkaloid from the same plant with a related chemical structure, is provided below for reference and comparison. These data are crucial for the structural elucidation of similar picrotoxane-type sesquiterpenoids.

Table 2:  $^1\text{H}$  NMR (360 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$  NMR (90.8 MHz,  $\text{CDCl}_3$ ) Spectroscopic Data for Dendrobine

Position	$^{13}\text{C}$ ( $\delta\text{c}$ )	$^1\text{H}$ ( $\delta\text{H}$ , mult., J in Hz)
2	61.9	3.22 (t, J=9), 2.70 (t, J=9)
3	51.4	2.35 (pentet)
4	32.7	
5	30.7	
6	43.8	
7	53.5	
8	42.7	
9	79.0	
10	66.7	
11	52.3	
12	178.9	
14	36.4	
15	24.4	1.75 (d of heptet, J=6, 6.5)
16	20.8	0.95 (d, J=6.5)
17	21.0	0.96 (d, J=6.5)
18	32.6	1.38 (s)
N-CH <sub>3</sub>	2.50 (s)	

Data adapted from Wang et al., J. Nat. Prod. 1985, 48, 5, 796-802.

## Experimental Protocols

The following are detailed methodologies for the analysis of compounds from Dendrobium species, which are applicable for the spectroscopic analysis of **Dendronobilin B**.

- Extraction: Weigh 1.0 g of powdered plant material (e.g., stems of Dendrobium nobile) and place it in a 50 mL centrifuge tube.

- Add 30 mL of anhydrous methanol to the tube.
- Seal the tube, shake vigorously, and weigh the tube and its contents.
- Perform ultrasonic extraction for 30 minutes at a power of 500 W and a frequency of 40 kHz.
- Cool the tube to room temperature and weigh it again. Compensate for any weight loss with additional methanol.
- Centrifuge the mixture at 4000 rpm for 20 minutes.
- Collect the supernatant and concentrate it to dryness under reduced pressure.
- Re-dissolve the residue in methanol to a final concentration of 2 mg/mL.
- Filter the solution through a 0.22  $\mu$ m microporous membrane before injection into the LC-MS system.
- Chromatographic System: ACQUITY UPLC HSS T3 Column (2.1 mm  $\times$  100 mm, 1.8  $\mu$ m).
- Column Temperature: 35  $^{\circ}$ C.
- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: Acetonitrile
- Gradient Elution:
  - 0-15 min: 95% to 10% A
  - 15-18 min: 10% to 0% A
  - 18-23 min: 0% A
  - 23-23.01 min: 0% to 95% A
  - 23.01-28 min: 95% A

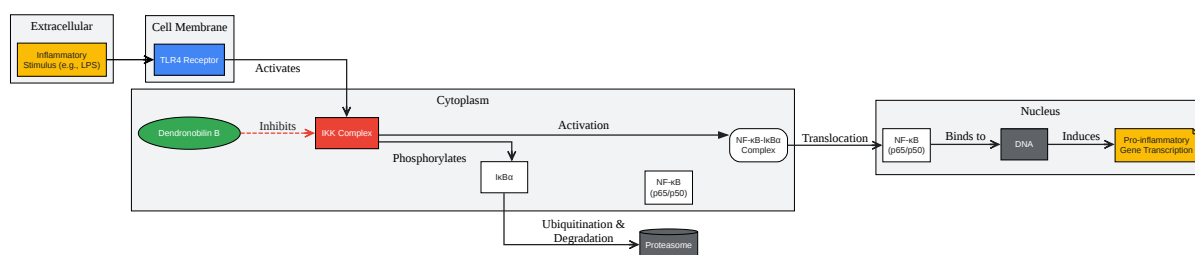
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  - Spray Voltage: 2.23 kV.
  - Sheath Gas (Nitrogen) Flow Rate: 28 arbitrary units.
  - Auxiliary Gas Flow Rate: 8 arbitrary units.
  - Scan Mode: Full scan.
  - Mass Range: m/z 50-1200.
- Instrument: A 360 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).
- Reference: Tetramethylsilane (TMS) as an internal standard.
- Techniques: Standard  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the structure.

## Biological Activity and Signaling Pathway

Alkaloids and other compounds from *Dendrobium nobile* have been reported to possess various pharmacological activities, including neuroprotective and anti-inflammatory effects. A related compound, Dendrobin A, has been shown to inhibit the NF- $\kappa$ B signaling pathway in hepatocellular carcinoma.[3][4] This pathway is a key regulator of inflammation, and its inhibition is a plausible mechanism for the observed anti-inflammatory effects of *Dendrobium* alkaloids.

The diagram below illustrates the proposed mechanism by which **Dendronobilin B** and related compounds may exert their anti-inflammatory effects through the inhibition of the NF- $\kappa$ B

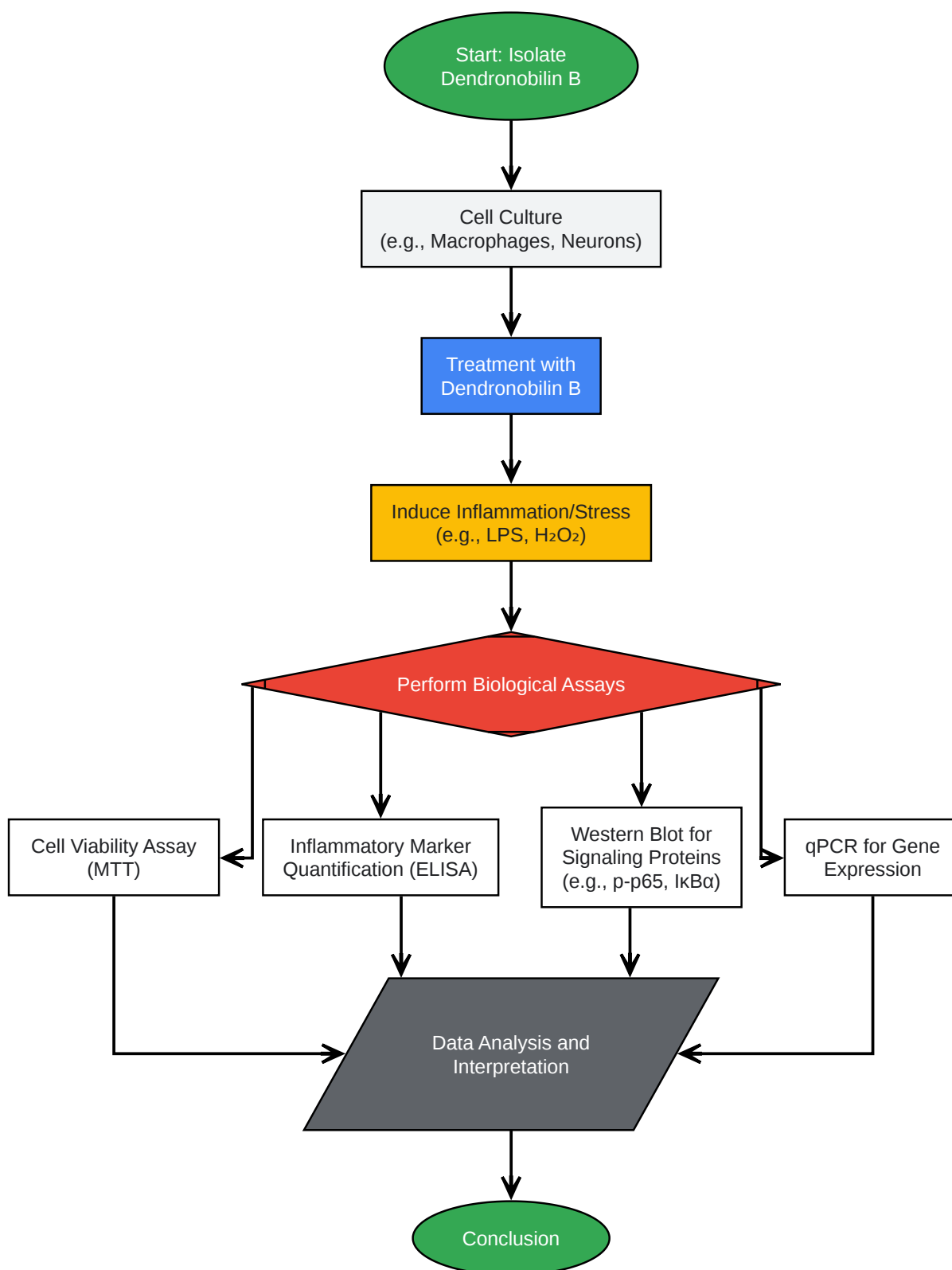
signaling pathway.



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Dendronobilin B**.

The following workflow outlines the general steps to investigate the biological activity of **Dendronobilin B**.



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Caption: General experimental workflow for assessing the biological activity of **Dendronobilin B**.

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